molecular formula C22H30N4O2S B2902649 N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide CAS No. 921470-58-8

N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Cat. No. B2902649
CAS RN: 921470-58-8
M. Wt: 414.57
InChI Key: GMCSEOVBTYSJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as BCTC, is a synthetic compound that has been extensively studied for its potential use as a drug in the treatment of various conditions. BCTC belongs to a class of compounds called transient receptor potential (TRP) channel antagonists, which have been shown to have a wide range of therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of various conditions. However, N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide also has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. One potential avenue of research is the development of more potent and selective TRPV1 antagonists that can provide analgesic and anti-inflammatory effects without the off-target effects of N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. Another area of research is the investigation of the potential use of N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide in the treatment of cancer, either alone or in combination with other therapies. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide and its potential therapeutic applications.

Synthesis Methods

N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-butylphenylamine with 2-(3-cyclohexylureido)thiazol-4-carboxylic acid followed by acetylation of the resulting amide. The purity of the compound can be improved using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been extensively studied for its potential use in the treatment of various conditions, including pain, inflammation, and cancer. It has been shown to have potent analgesic effects in animal models of neuropathic and inflammatory pain. N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(4-butylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-2-3-7-16-10-12-18(13-11-16)23-20(27)14-19-15-29-22(25-19)26-21(28)24-17-8-5-4-6-9-17/h10-13,15,17H,2-9,14H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCSEOVBTYSJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

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